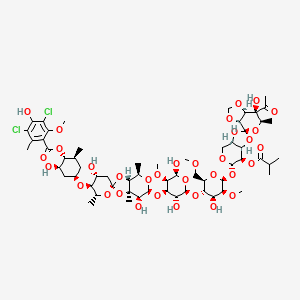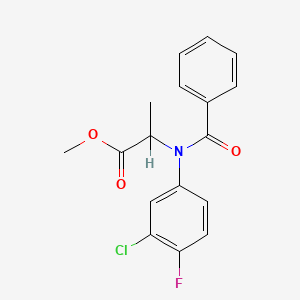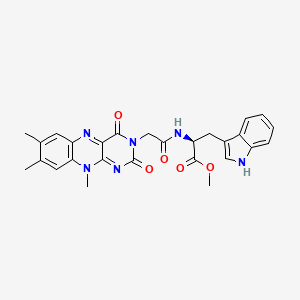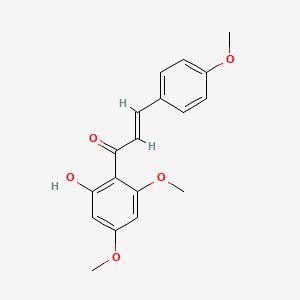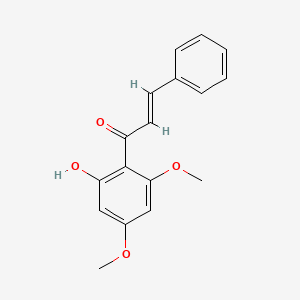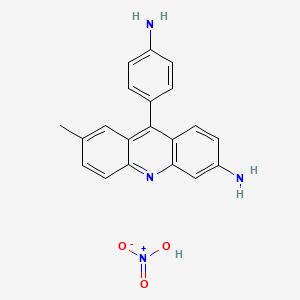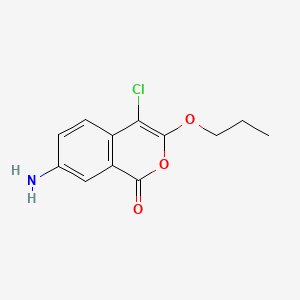
JCP174
Descripción general
Descripción
JCP174 es un compuesto químico conocido por su función como inhibidor de la tioesterasa-1 de proteína palmitoílo, una enzima despalmitoílo que se encuentra en el parásito Toxoplasma gondii. Este compuesto mejora la invasión de los taquizoitos de Toxoplasma en las células huésped, lo que lo convierte en una herramienta valiosa en la investigación de la parasitología .
Aplicaciones Científicas De Investigación
JCP174 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una sonda para estudiar la actividad enzimática y los mecanismos de inhibición.
Biología: Se emplea en la investigación de infecciones parasitarias, particularmente .
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades parasitarias.
Industria: Se utiliza en el desarrollo de nuevas sondas químicas e inhibidores para diversos estudios bioquímicos.
Mecanismo De Acción
JCP174 ejerce sus efectos inhibiendo la tioesterasa-1 de proteína palmitoílo, una enzima involucrada en la despalmitoilación de proteínas. Esta inhibición mejora la invasión de los taquizoitos de Toxoplasma en las células huésped al aumentar el número de parásitos unidos e invadidos. Los objetivos moleculares incluyen el sitio activo de la enzima, donde this compound se une y evita su función normal .
Análisis Bioquímico
Biochemical Properties
JCP174 plays a crucial role in biochemical reactions, particularly as an inhibitor of palmitoyl protein thioesterase-1 (TgPPT1), a depalmitoylase in the parasite Toxoplasma gondii . This inhibition enhances the invasion of Toxoplasma tachyzoites into host cells by increasing the number of attached and invaded parasites . This compound also inhibits porcine pancreatic elastase and human leukocyte elastase . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In Toxoplasma gondii, this compound enhances the invasion of tachyzoites into host cells, increasing their motility and the number of attached and invaded parasites . This compound also influences cell signaling pathways and gene expression, contributing to the parasite’s ability to invade host cells . Additionally, this compound’s inhibition of elastases suggests potential impacts on cellular metabolism and proteolysis .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of palmitoyl protein thioesterase-1 (TgPPT1), which is crucial for the dynamic and reversible palmitoylation of proteins . This inhibition triggers the secretion of invasion-associated organelles, increases motility, and enhances the invasive capacity of Toxoplasma tachyzoites . This compound binds covalently to the active site of TgPPT1, thereby inhibiting its activity and altering the parasite’s ability to invade host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound enhances the invasion of Toxoplasma tachyzoites over a specific period, with its effects diminishing as the compound degrades . Long-term exposure to this compound may lead to sustained changes in cellular processes, including altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound enhances the invasion of Toxoplasma tachyzoites into host cells, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific concentration of this compound is required to achieve significant enhancement of parasite invasion . Toxicity studies indicate that excessive doses of this compound can negatively impact cellular function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to protein palmitoylation and depalmitoylation . The compound interacts with enzymes such as palmitoyl protein thioesterase-1 (TgPPT1), influencing metabolic flux and metabolite levels . These interactions highlight the compound’s role in regulating protein modifications and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . This compound’s distribution within cells is crucial for its inhibitory effects on enzymes and its role in modulating cellular processes .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, influencing enzyme activity and cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
JCP174 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de una estructura de cloroisocumarina. La ruta sintética generalmente implica la reacción de 7-amino-4-cloro-3-propoxiisocumarina con varios reactivos en condiciones controladas .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación para fines científicos. La síntesis involucra técnicas estándar de química orgánica, incluidos los pasos de purificación y caracterización para garantizar una alta pureza y calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
JCP174 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: this compound se puede reducir para formar diferentes derivados reducidos.
Sustitución: El grupo cloro en la estructura de isocumarina se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.
Sustitución: Se pueden utilizar reactivos nucleófilos como aminas o tioles para reacciones de sustitución.
Principales productos formados
Comparación Con Compuestos Similares
Compuestos similares
Palmostatina B: Otro inhibidor de la tioesterasa-1 de proteína palmitoílo con efectos similares en .
Sivelestat: Un inhibidor de elastasa con diferentes objetivos moleculares pero mecanismos inhibitorios similares.
Alvelestat: Otro inhibidor de elastasa con propiedades bioquímicas comparables.
Unicidad de JCP174
This compound es único debido a su inhibición específica de la tioesterasa-1 de proteína palmitoílo en Toxoplasma gondii, lo que lo convierte en una herramienta valiosa para estudiar infecciones parasitarias. Su capacidad para mejorar la invasión de las células huésped por Toxoplasma lo diferencia de otros inhibidores con objetivos más amplios o diferentes .
Propiedades
IUPAC Name |
7-amino-4-chloro-3-propoxyisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOWUFTZOHGGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


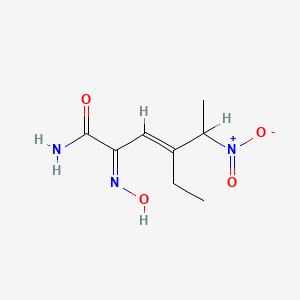
![1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1672743.png)
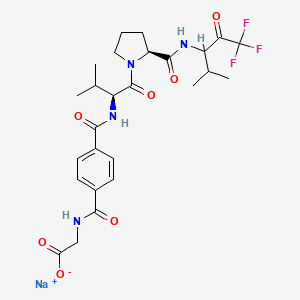
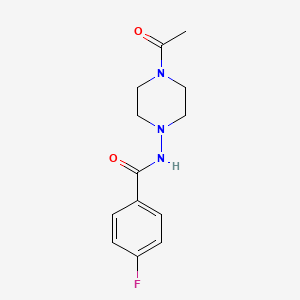
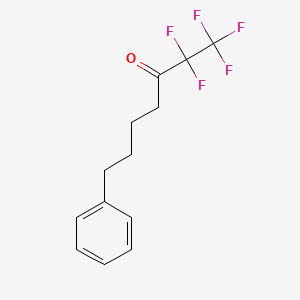
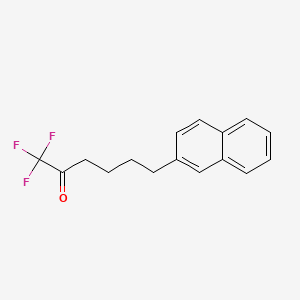
![[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-](/img/structure/B1672751.png)
